2-(benzylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(benzylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-thiol with benzyl bromide in the presence of a base such as sodium carbonate in methanol. The reaction is carried out under reflux conditions for a few hours to obtain the desired product with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
DNA Interaction: It may bind to DNA and interfere with replication or transcription processes.
Cell Signaling: The compound could modulate cell signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole hydrochloride
- 2-(benzylsulfanyl)-5-ethoxy-1H-1,3-benzodiazole
Uniqueness
2-(benzylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both benzylsulfanyl and ethylsulfanyl groups attached to the thiadiazole ring
Properties
IUPAC Name |
2-benzylsulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS3/c1-2-19-13-16-15-12(20-13)14-11(17)9-18-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZDETYUGLNMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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